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Compound of Interest

Compound Name: Tris(trimethylsilyl)arsane

Cat. No.: B091232

An In-depth Technical Guide to Tris(trimethylsilyl)arsane (CAS: 17729-30-5)
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tris(trimethylsilyl)arsane, a
versatile and highly reactive organoarsenic compound. Its primary utility lies in its function as a
soluble and manageable source of the arsenide ion, making it a critical precursor in the
synthesis of advanced materials, particularly 11I-V semiconductors. The fundamental reactivity
of this compound is centered on the facile cleavage of its arsenic-silicon (As-Si) bonds.

Physicochemical and Spectroscopic Data

The key physical and chemical properties of Tris(trimethylsilyl)arsane are summarized below.
This data is essential for its handling, characterization, and use in synthetic applications.

Table 1: Physicochemical Properties of Tris(trimethylsilyl)arsane
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Property

Value

CAS Number

17729-30-5[1]

Molecular Formula

CoH27AsSi3[1]

Molecular Weight 294.49 g/mol [1]
Colorless liquid, melts slightly below room
Appearance
temperature[2]
- , 82-84 °C @ 4 Torr[1] 65-71 °C @ 2.5 x 1073
Boiling Point
Torr[2]
Density 0.9939 g/cm?3[1]
N Very soluble in benzene, toluene, pentane, THF,
Solubility

and diethyl ether[2]

Table 2: Spectroscopic Data for Tris(trimethylsilyl)arsane

Technique Data

'H NMR A single resonance appears at  0.30 ppm (in
C7Ds)[2]

13C NMR A single resonance appears at 6 4.31 ppm[2]

FT-IR (Predicted)

Expected to show a strong, sharp band for the
Si-CHs group around 1260 cm~! and one or

more strong bands in the 865-750 cm~1 range.

[3]

Mass Spec. (Predicted)

The mass spectrum is expected to show a
characteristic fragment ion for [Si(CH3)s]* at m/z
= 73. Predicted adducts include [M+H]* at m/z
295.07 and [M+Na]* at m/z 317.05.[4][5]

Synthesis of Tris(trimethylsilyl)arsane
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The most established and widely used method for synthesizing Tris(trimethylsilyl)arsane
involves the reaction of an alkali metal arsenide with chlorotrimethylsilane.[6] The following
protocol details a synthesis using a sodium-potassium alloy.

Experimental Protocol: Synthesis via Alkali Metal
Arsenide

Caution: This procedure is extremely hazardous and must be performed by trained personnel
in a well-ventilated fume hood under an inert atmosphere. Sodium-potassium alloy is violently
reactive with water and air. Tris(trimethylsilyl)arsane is a toxic, highly pyrophoric liquid that
may generate toxic arsine gas (AsHs) upon exposure to air or moisture. A Class D metal fire
extinguisher must be readily available.[2]

o Apparatus Setup: Assemble a 500 mL three-necked, round-bottomed flask equipped with a
mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected
to a nitrogen/vacuum line. Ensure all glassware is rigorously dried.

e Reactant Preparation: Under a positive pressure of argon, charge the flask with arsenic
powder (15.0 g, 0.20 mol) and 1,2-dimethoxyethane (DME, 200 mL, previously dried and
deoxygenated).

 Alloy Formation and Reaction: Add sodium metal (4.6 g, 0.20 mol) and potassium metal (7.8
g, 0.20 mol) to the flask. Heat the mixture to reflux with vigorous stirring. The reaction is
typically complete within 48 hours, indicated by the consumption of the alkali metals and the
formation of a fine, dark grey suspension of KsAs/NasAs.

 Silylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add a
solution of chlorotrimethylsilane (65.2 g, 0.60 mol) in 100 mL of dry DME via the dropping
funnel over 2 hours, maintaining the temperature below -60 °C.

o Warm-up and Stirring: After the addition is complete, allow the mixture to slowly warm to
room temperature and stir overnight.

e Work-up and Isolation: Filter the mixture through a medium-porosity fritted funnel under an
inert atmosphere to remove the precipitated alkali metal chlorides. Wash the filter cake with
dry pentane.
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 Purification: Combine the filtrate and washings. Remove the solvent in vacuo to yield the
crude product as a pale yellow liquid. Purify the crude material by fractional distillation under
high vacuum (bp 65-71 °C / 2.5 x 1073 torr) to afford Tris(trimethylsilyl)arsane as a clear,
colorless liquid. The typical yield is around 62%.[2]

Caption: Workflow for the synthesis of Tris(trimethylsilyl)arsane.

Chemical Reactivity and Applications

The synthetic utility of Tris(trimethylsilyl)arsane stems from the lability of the As-Si bonds,
which readily undergo cleavage. This reactivity is central to its primary application: the
synthesis of IlI-V semiconductor materials through dehalosilylation reactions.[6]

Dehalosilylation Reactions for IlI-V Semiconductor
Synthesis

Tris(trimethylsilyl)arsane reacts with Group 13 trihalides (e.g., GaCls, InCls) to form the
corresponding arsenide material (e.g., GaAs, InAs) and chlorotrimethylsilane, which is volatile
and easily removed. This provides a low-temperature, solution-phase or vapor-phase route to
these important materials.[6][7][8]

Experimental Protocol: Deposition of Gallium Arsenide
(GaAs) Films

The following is a representative protocol for the deposition of GaAs thin films using
organometallic chemical vapor deposition (OMCVD).

o Precursor and Substrate Preparation: Load Tris(trimethylsilyl)arsane and anhydrous
Gallium(lll) chloride (GaCls) into separate bubblers on a CVD manifold. Heat the bubblers to
102-103 °C for the arsane and 41-42 °C for GaCls to ensure adequate vapor pressure.[7]
Prepare silicon or GaAs substrates by appropriate cleaning and etching procedures.[7]

o Deposition: Place the substrate on an inductively heated graphite susceptor within the
reactor chamber. Heat the substrate to the desired deposition temperature (e.g., 400 °C).[7]

e Gas Flow: Introduce a carrier gas (e.g., Argon) through the heated bubblers to transport the
precursor vapors into the mixing manifold and then into the reactor chamber.[7]
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e Reaction and Film Growth: The gas-phase reaction between Tris(trimethylsilyl)arsane and
GaCls occurs at the heated substrate surface, leading to the deposition of a Gallium
Arsenide film and the formation of volatile chlorotrimethylsilane, which is carried away by the

gas flow.[7]

o Characterization: After deposition, cool the system and remove the substrate. The resulting
film can be characterized by techniques such as X-ray diffraction (XRD) to confirm the
crystalline structure of GaAs and Auger electron spectroscopy to assess purity and
stoichiometry.[7]

Caption: Dehalosilylation reaction for GaAs synthesis.

Safety and Handling

Tris(trimethylsilyl)arsane is a hazardous material that requires stringent safety protocols. Its
pyrophoric and toxic nature, coupled with the potential to release highly toxic arsine gas,
necessitates careful handling.

Table 3: Safety and Handling Precautions
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Hazard Precaution

Spontaneously flammable in air. Must be
b honen handled under a dry, inert atmosphere (e.qg.,
rophorici
yrop Y argon or nitrogen) at all times using Schlenk line

or glovebox techniques.[2]

Highly toxic. Poisonous by ingestion and toxic if
Toxicity inhaled. Avoid all contact with skin and eyes and

prevent inhalation of vapors.[2]

Reacts violently with water and moisture,
Reactivit potentially forming flammable gases and highly
eactivi
Y toxic arsine (AsHs).[2] Incompatible with strong

oxidizing agents.

Wear appropriate flame-retardant laboratory
) ) coat, chemical-resistant gloves (e.g., neoprene
Personal Protective Equipment (PPE) o _
or nitrile), and chemical safety goggles or a face

shield.[2]

Keep a Class D fire extinguisher (for

combustible metals) readily accessible. Do NOT

Fire Safety o
use water, carbon dioxide, or halogenated
extinguishers.[2]
Quench residues and empty containers
cautiously in a fume hood by slowly adding an
Disposal alcohol like tert-butanol or isopropanol, followed

by water. This process may generate arsine

gas.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b091232#tris-trimethylsilyl-arsane-cas-number-17729-
30-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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